

Estriol-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B15543755*

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An In-Depth Technical Guide to Estriol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-d3 is the deuterated form of Estriol, a weak endogenous estrogen. Its primary application in research and drug development is as an internal standard for the quantitative analysis of Estriol and other estrogens in biological matrices using mass spectrometry. The stable isotope label allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the core technical aspects of **Estriol-d3**, including its chemical properties, analytical applications, and the biological pathways of its non-deuterated counterpart, Estriol.

Core Compound Data

The fundamental physicochemical properties of **Estriol-d3** are summarized below.

Property	Value	References
CAS Number	79037-36-8	
Molecular Weight	291.40 g/mol	
Molecular Formula	C ₁₈ H ₂₁ D ₃ O ₃	

Experimental Protocols: Quantification of Estrogens using Estriol-d3 as an Internal Standard

The following protocol is a composite methodology for the sensitive quantification of estrogens in human plasma or serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with **Estriol-d3** as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

- To 500 μ L of serum or plasma in a glass test tube, add 50 μ L of an internal standard working solution containing **Estriol-d3** (concentration will depend on the expected analyte levels, typically in the low ng/mL range).
- Vortex the mixture briefly to ensure homogeneity.
- Add 1 mL of an extraction solvent, such as a mixture of hexane and ethyl acetate (e.g., 85:15 v/v) or methyl tert-butyl ether (MTBE).
- Vortex vigorously for 1-2 minutes to facilitate the transfer of estrogens into the organic phase.
- Centrifuge the samples at approximately 4000 x g for 5 minutes to achieve phase separation.
- Carefully transfer the upper organic layer to a clean tube or a 96-well plate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

Derivatization (Optional but Recommended for Enhanced Sensitivity)

For enhanced sensitivity, especially at low pg/mL concentrations, derivatization of the phenolic hydroxyl group of estrogens is often performed. Dansyl chloride is a common derivatizing agent.

- To the dried extract, add 50 μ L of a derivatizing solution (e.g., dansyl chloride in acetone) and 50 μ L of a buffer solution (e.g., 100 mM sodium bicarbonate).
- Incubate the mixture at a controlled temperature (e.g., 60-65°C) for a specified time (e.g., 15 minutes).
- After incubation, evaporate the solvent to dryness under nitrogen.

Reconstitution

- Reconstitute the dried, derivatized (or underivatized) residue in a specific volume (e.g., 100 μ L) of a mobile phase-compatible solvent, such as a mixture of water and methanol or acetonitrile.
- Vortex briefly and centrifuge to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

- UPLC System: A high-pressure liquid chromatography system capable of handling the desired flow rates and pressures.
- Column: A reversed-phase column, such as a C18 or Phenyl column, with appropriate dimensions for sensitive analysis (e.g., 2.1 mm x 50-100 mm, <2 μ m particle size).
- Mobile Phases:
 - Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium hydroxide).
 - Mobile Phase B: Methanol or acetonitrile with the same modifier.
- Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The exact gradient profile will need to be optimized for the specific analytes and column.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

- Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for underivatized estrogens and positive ion mode for dansyl-derivatized estrogens.
- MRM Transitions: Specific precursor-to-product ion transitions for each estrogen and for **Estriol-d3** must be determined and optimized.

Data Analysis

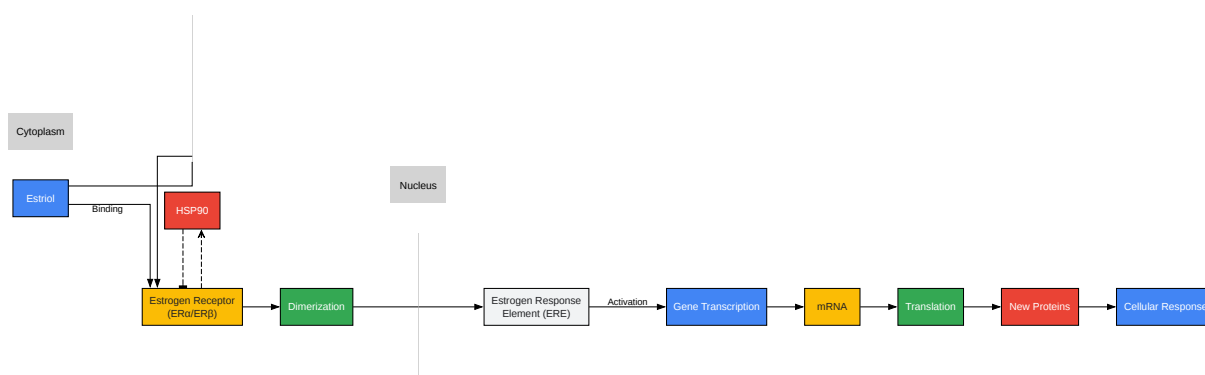
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (**Estriol-d3**) against the known concentrations of the calibration standards.
- The concentration of the estrogens in the unknown samples is then determined from this calibration curve.

Signaling Pathways of Estriol

Estriol, like other estrogens, exerts its biological effects through various signaling pathways. These can be broadly categorized into genomic (nuclear-initiated) and non-genomic (membrane-initiated) pathways.

Nuclear-Initiated Estrogen Signaling Pathway

This classical pathway involves the binding of estrogen to its intracellular receptors, Estrogen Receptor Alpha (ER α) and Estrogen Receptor Beta (ER β), which then act as transcription factors.

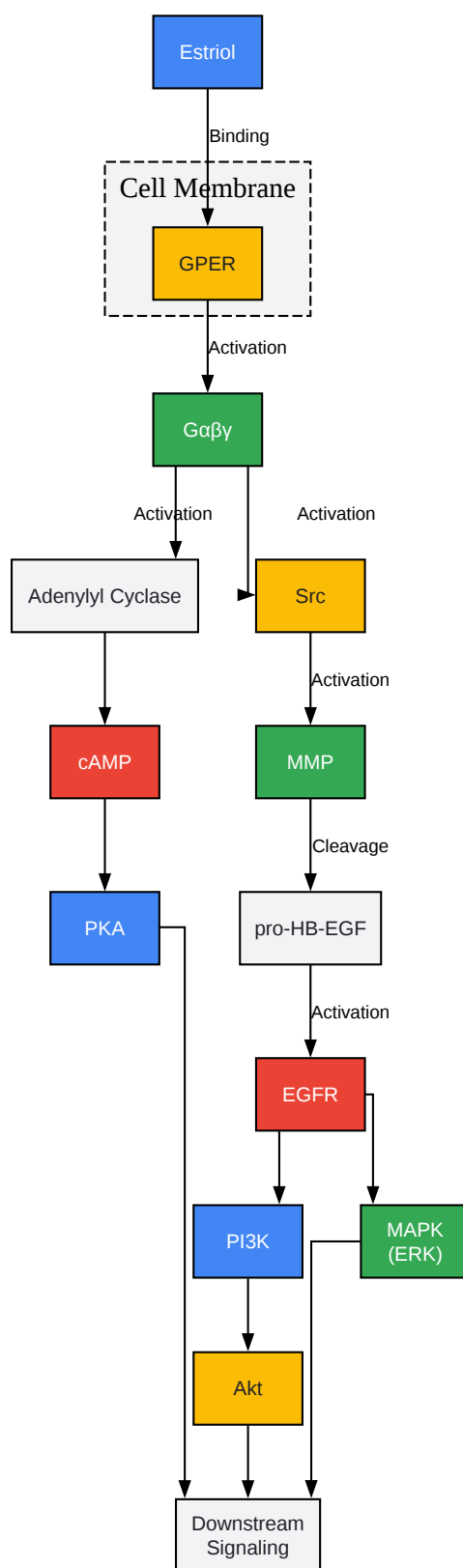


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Caption: Nuclear-initiated estrogen signaling pathway.

Membrane-Initiated Estrogen Signaling Pathway (GPER-mediated)

Estrogens can also elicit rapid cellular responses through a membrane-bound G protein-coupled estrogen receptor (GPER). This pathway does not directly involve gene transcription but activates various downstream signaling cascades.



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Caption: GPER-mediated estrogen signaling pathway.

Conclusion

Estriol-d3 is an indispensable tool for the precise and accurate quantification of estrogens in various biological matrices. Its use as an internal standard in UPLC-MS/MS methodologies is crucial for clinical research and drug development, enabling reliable measurement of low-level hormones. Understanding the underlying biological signaling pathways of its non-deuterated analog, Estriol, provides the necessary context for interpreting the significance of its quantification in physiological and pathological states. This guide serves as a foundational resource for researchers and scientists working with **Estriol-d3** and other estrogen-related compounds.

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